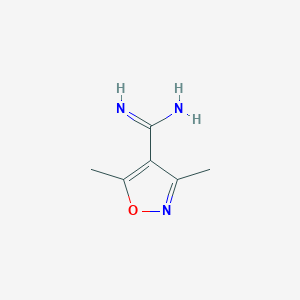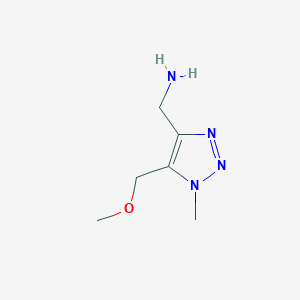
Dimethyl-1,2-oxazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-1,2-oxazole-4-carboximidamide is a heterocyclic compound that features an oxazole ring with dimethyl and carboximidamide substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-1,2-oxazole-4-carboximidamide typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . The use of Deoxo-Fluor® ensures a high conversion rate and minimizes the formation of by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® and manganese dioxide can be scaled up for industrial applications, ensuring safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,2-oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Dimethyl-1,2-oxazole-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Dimethyl-1,2-oxazole-4-carboximidamide involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and the functional groups attached to the oxazole ring.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Similar in structure but with different substituents, leading to varied biological activities.
Imidazoles: Another class of heterocycles with similar applications in medicinal chemistry.
Thiazoles: These compounds share the heterocyclic ring structure but contain sulfur instead of oxygen.
Uniqueness
Dimethyl-1,2-oxazole-4-carboximidamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carboximidamide |
InChI |
InChI=1S/C6H9N3O/c1-3-5(6(7)8)4(2)10-9-3/h1-2H3,(H3,7,8) |
InChI Key |
YDENCHRYUVVALS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)









![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
